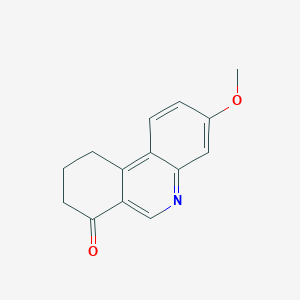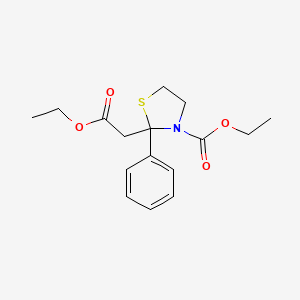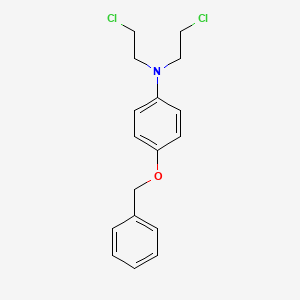
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline is an organic compound that features a benzyl ether group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)aniline.
Alkylation: The next step involves the alkylation of 4-(benzyloxy)aniline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted aniline derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents.
Materials Science: It can be utilized in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions.
Industrial Applications: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The benzyl ether group can also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)benzamide
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)phenol
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)benzylamine
Uniqueness
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl ether and chloroethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
17794-35-3 |
|---|---|
Formule moléculaire |
C17H19Cl2NO |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19Cl2NO/c18-10-12-20(13-11-19)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Clé InChI |
AICZHGUHMDUPES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


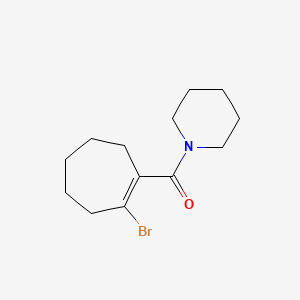
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
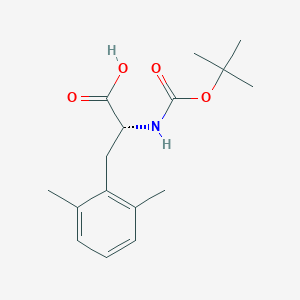
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)

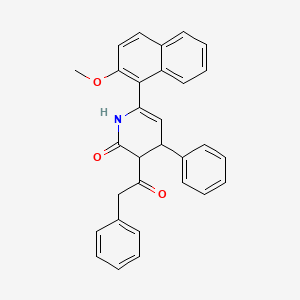
![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
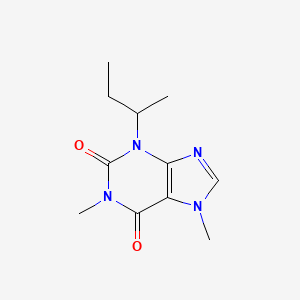
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
